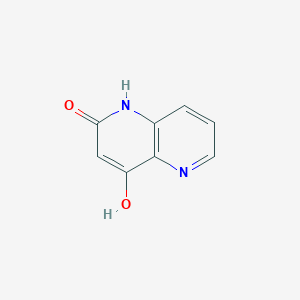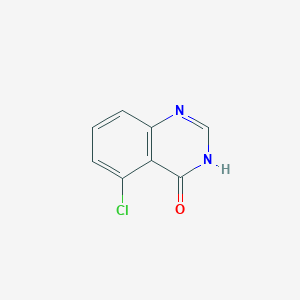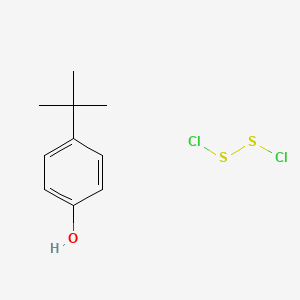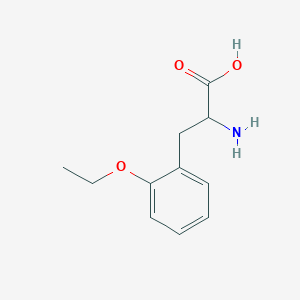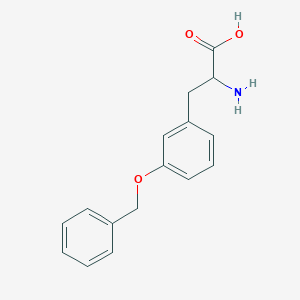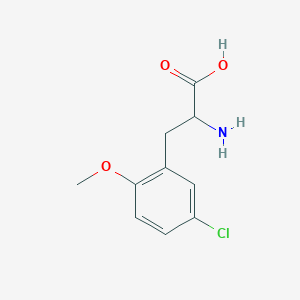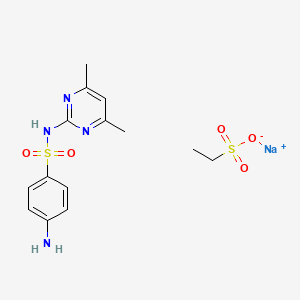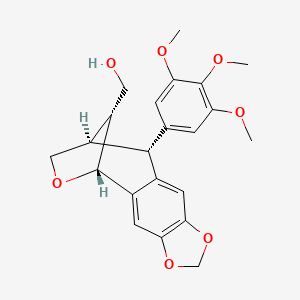
Neoanhydropodophyllol
Vue d'ensemble
Description
Le néoanhydropodophyllol est un dérivé cyclolignane connu pour son activité antinéoplasique puissante. Il présente des effets cytotoxiques sur diverses lignées de cellules cancéreuses, y compris la leucémie, le carcinome pulmonaire et le carcinome du côlon . Ce composé est dérivé de plantes appartenant à la famille des Berbéridacées, plus précisément de Dysosma versipellis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le néoanhydropodophyllol peut être synthétisé par diverses réactions chimiques impliquant des phénylpropanoides et des lignanes. La voie de synthèse implique généralement la cyclisation de dérivés glycaniques dans des conditions contrôlées . Les conditions de réaction nécessitent souvent des solvants spécifiques comme le DMSO, et le processus peut impliquer une assistance ultrasonique pour améliorer la solubilité .
Méthodes de production industrielle
La production industrielle du néoanhydropodophyllol implique l'extraction à grande échelle à partir de sources végétales, suivie de processus de purification pour atteindre des niveaux de pureté élevés. Le composé est stocké à basse température (-20°C à -80°C) pour maintenir sa stabilité et empêcher sa dégradation .
Analyse Des Réactions Chimiques
Types de réactions
Le néoanhydropodophyllol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur carbone. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du néoanhydropodophyllol, qui peuvent présenter des activités biologiques différentes. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
Le néoanhydropodophyllol a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les dérivés cyclolignanes et leurs propriétés chimiques.
Biologie : Étudié pour ses effets cytotoxiques sur les lignées de cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer.
Médecine : Exploré pour son potentiel d'agent antinéoplasique dans le traitement de divers cancers.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques
Mécanisme d'action
Le néoanhydropodophyllol exerce ses effets par l'inhibition de la division cellulaire dans les cellules cancéreuses. Il cible des voies moléculaires spécifiques impliquées dans la prolifération cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Le composé interagit avec diverses protéines et enzymes cellulaires, perturbant leurs fonctions normales et provoquant finalement la mort cellulaire .
Applications De Recherche Scientifique
Neoanhydropodophyllol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan derivatives and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a valuable tool in cancer research.
Medicine: Explored for its potential as an antineoplastic agent in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Neoanhydropodophyllol exerts its effects through the inhibition of cell division in cancer cells. It targets specific molecular pathways involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound interacts with various cellular proteins and enzymes, disrupting their normal functions and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
Podophyllotoxine : Un autre dérivé cyclolignane ayant une activité antinéoplasique similaire.
Étoposide : Un dérivé semi-synthétique de la podophyllotoxine utilisé en chimiothérapie.
Teniposide : Un autre dérivé semi-synthétique ayant des applications similaires dans le traitement du cancer
Unicité
Le néoanhydropodophyllol est unique en raison de sa structure chimique spécifique et des voies distinctes qu'il cible dans les cellules cancéreuses. Ses effets cytotoxiques sur une large gamme de lignées de cellules cancéreuses en font un composé précieux pour la recherche et le développement futurs .
Propriétés
IUPAC Name |
[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFRQMOPFLDIS-YJPXFSGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


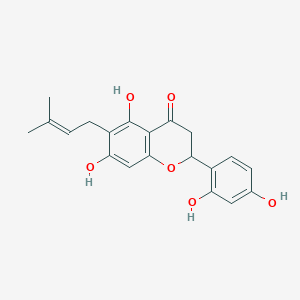
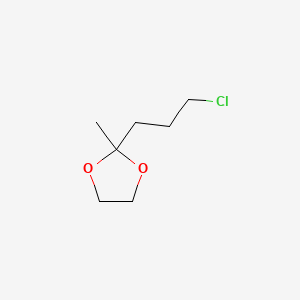
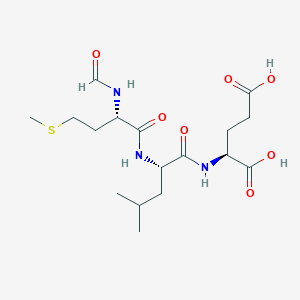

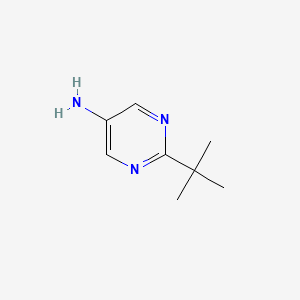
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3029245.png)
